Amfonelic acid
概要
説明
アムフォネリック酸は、ドーパミン作動性刺激薬特性と抗生物質特性で知られる研究用化学物質です。これは、スターリング・ウィンフロップでの抗生物質ナリジキ酸の研究中に偶然発見されました。アムフォネリック酸は、コカインやアンフェタミンよりも高い効力と治療指数を持ち、脳の報酬系、ドーパミン経路、およびドーパミン輸送体の研究にとって重要な化合物となっています .
科学的研究の応用
Amfonelic acid is primarily used in scientific research due to its potent and selective dopamine reuptake inhibition properties. Its applications include:
Neuropharmacological studies: It is used to study the brain’s reward system, dopamine pathways, and dopamine transporter.
Memory and cognitive function research: this compound has been investigated for its effects on memory and cognition.
Psychopharmacology and antipsychotics evaluation: It enhances the effects of antipsychotic drugs like haloperidol, trifluoperazine, and spiperone.
Drug interaction studies: It is used to understand drug interactions and their effects on dopamine uptake and neurotoxicity.
作用機序
アムフォネリック酸は、高選択的なドーパミン再取り込み阻害剤として作用します。ラットの虹彩におけるノルエピネフリンの神経取り込みを阻害しますが、マウス脳全体のノルエピネフリンまたはドーパミン濃度を変化させません。この選択的な阻害は、シナプス間隙のドーパミンレベルを高め、ドーパミン作動性シグナル伝達を強化します。 また、メタンフェタミン誘発性のドーパミンニューロンへの損傷に対する神経保護効果も示しています .
Safety and Hazards
Precautions should be taken to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化学分析
Biochemical Properties
Amfonelic acid has been found to be a potent and highly selective dopamine reuptake inhibitor (DRI) in rat brain preparations . This means that it interacts with the dopamine transporter, preventing the reuptake of dopamine and thus increasing the concentration of dopamine in the synaptic cleft . This interaction with the dopamine transporter is a key aspect of its biochemical activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the dopamine transporter, thereby affecting dopamine signaling pathways . This can lead to changes in gene expression and cellular metabolism, particularly in neurons .
Molecular Mechanism
The mechanism of action of this compound involves binding to the dopamine transporter, inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, which can enhance dopamine signaling . This mechanism is thought to underlie its stimulant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have a moderately long half-life of approximately 12 hours . This suggests that it is relatively stable and does not degrade quickly. The effects of this compound on dopamine reuptake inhibition can last for several hours after administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages . At lower doses, it has been found to cause a significant reduction in p-tyramine that lasted at least 8 hours . At higher doses, it has been found to significantly increase m-tyramine .
Metabolic Pathways
Given its role as a dopamine reuptake inhibitor, it is likely involved in pathways related to dopamine metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can be distributed widely throughout the body .
Subcellular Localization
Given its role as a dopamine reuptake inhibitor, it is likely that it is localized to the presynaptic neuron where the dopamine transporter is located .
準備方法
アムフォネリック酸の合成は、適切なナフチリジン誘導体から始まり、いくつかの段階を経て行われます。一般的な合成経路には以下が含まれます。
ナフチリジン核の形成: これは、適切な前駆体を制御された条件下で環化することによって行われます。
ベンジル基の導入: この段階では、通常、フリーデル・クラフツアルキル化反応が行われます。
酸化とカルボキシル化: 最後の段階では、ケトン基を導入するための酸化と、カルボン酸部分を形成するためのカルボキシル化が行われます.
化学反応の分析
アムフォネリック酸は、以下を含むさまざまな化学反応を起こします。
酸化: 使用する試薬や条件に応じて、さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は、ケトン基を修飾してアルコール誘導体を形成できます。
置換: 適切な条件下では、ベンジル基を他の官能基と置換することができます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求電子剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究での応用
アムフォネリック酸は、強力で選択的なドーパミン再取り込み阻害特性のために、主に科学研究で使用されています。その用途には以下が含まれます。
神経薬理学的試験: 脳の報酬系、ドーパミン経路、およびドーパミン輸送体の研究に使用されます。
記憶と認知機能の研究: アムフォネリック酸は、記憶と認知への影響について調査されてきました。
精神薬理学および抗精神病薬の評価: ハロペリドール、トリフルオペラジン、スピペロンなどの抗精神病薬の効果を高めます。
薬物相互作用の研究: ドーパミン取り込みと神経毒性への影響とその影響を理解するために使用されます.
類似化合物との比較
アムフォネリック酸は、ドーパミン再取り込み阻害剤としての高い効力と選択性によってユニークです。類似の化合物には以下が含まれます。
コカイン: ドーパミン再取り込みも阻害しますが、選択性が低いことで知られる有名な刺激薬です。
アンフェタミン: 異なるメカニズムによってドーパミン放出を増加させる別の刺激薬です。
メチルフェニデート: アムフォネリック酸に比べて効力が低いドーパミン再取り込み阻害剤です。
特性
IUPAC Name |
7-benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHHJDGNBVQNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164877 | |
Record name | Amfonelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15180-02-6 | |
Record name | Amfonelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15180-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amfonelic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amfonelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amfonelic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMFONELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR302AR19Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is amfonelic acid's primary mechanism of action?
A1: this compound primarily acts as a dopamine reuptake inhibitor. [, , , , , , ] This means it prevents dopamine from being transported back into the presynaptic neuron from the synapse, effectively increasing dopamine concentrations in the synaptic cleft.
Q2: How does this compound differ from amphetamine in its action on dopamine neurons?
A2: While both this compound and amphetamine increase dopamine levels, their mechanisms differ. Amphetamine primarily releases newly synthesized dopamine, while this compound mobilizes dopamine from a large, less readily available storage pool within the neuron. [, , , ]
Q3: What is the role of serotonin in this compound's action?
A5: this compound, when combined with neuroleptics, can lead to a decrease in striatal serotonin levels. This occurs due to the massive dopamine release induced by the combination, leading to dopamine being taken up by serotonin neurons and subsequently displacing serotonin. This effect can be prevented by pretreatment with a selective serotonin reuptake inhibitor like citalopram. [, ]
Q4: Does this compound affect other neurotransmitter systems?
A6: While this compound primarily affects the dopaminergic system, studies suggest it might have some influence on noradrenergic systems, although its effects are less pronounced compared to its actions on dopamine. [] Additionally, research indicates that this compound does not significantly alter noradrenaline metabolism. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided research papers do not explicitly state the molecular formula and weight, they can be found in chemical databases. This compound has the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol.
Q6: Is there information available on the spectroscopic data of this compound?
A6: The provided research papers primarily focus on the pharmacological and neurochemical aspects of this compound and do not delve into detailed spectroscopic characterization. Information regarding spectroscopic data would need to be sourced from dedicated analytical chemistry literature or databases.
Q7: How is this compound administered in animal studies?
A9: this compound is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) in animal studies. [, , , , ]
Q8: What is the impact of this compound on animal behavior?
A10: this compound, like other dopamine reuptake inhibitors, has been shown to increase motor activity and induce stereotypies in rodents. [, ] Additionally, it has been shown to prevent amnesia and improve memory retrieval in mice. [, ]
Q9: Does this compound show potential for treating memory impairment?
A11: Research suggests that this compound can prevent amnesic effects and improve memory retrieval in mice, particularly in models of spontaneous forgetting. This suggests a potential role for dopaminergic modulation in memory function. [, ]
Q10: Are there any known toxic effects of this compound?
A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not provide detailed information on its toxicity profile. Further toxicological studies are needed to fully understand the potential adverse effects of this compound.
Q11: How does this compound interact with other drugs that affect dopamine levels?
A14: this compound can interact with other drugs that affect dopamine levels. For example, it can enhance the effects of dopamine-releasing agents like amphetamine, leading to a more pronounced increase in dopamine levels. [, ]
Q12: Does this compound interact with the dopamine transporter (DAT)?
A15: Yes, this compound is a potent inhibitor of the dopamine transporter (DAT). [, , , ] It binds to the DAT and prevents dopamine reuptake, leading to increased dopamine levels in the synapse.
Q13: Are there any known drug-metabolizing enzyme interactions with this compound?
A13: While the provided research papers do not specifically address drug-metabolizing enzyme interactions with this compound, it is crucial to consider such interactions in future research. Determining whether this compound induces or inhibits specific drug-metabolizing enzymes is essential for understanding its potential for drug-drug interactions.
Q14: What is the historical context of this compound research?
A17: this compound research gained traction in the 1970s with the exploration of its stimulant properties and potential as an antidepressant. Early research focused on characterizing its effects on dopamine and comparing it to other psychostimulants like amphetamine. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。